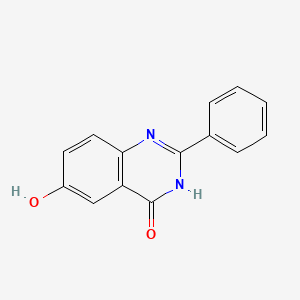
2-Phenyl-quinazoline-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-quinazoline-4,6-diol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with phenyl and hydroxyl substituents at specific positions, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-quinazoline-4,6-diol can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazoline ring system. The phenyl and hydroxyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-quinazoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinazoline derivatives with various functional groups, such as quinones, dihydroquinazolines, and substituted quinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-quinazoline-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-quinazoline-4-one
- 2-Phenyl-quinazoline-6-ol
- 2-Phenyl-quinazoline-4,6-dione
Uniqueness
2-Phenyl-quinazoline-4,6-diol is unique due to the presence of both phenyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced biological activities, such as higher potency in inhibiting specific enzymes and greater selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-hydroxy-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-10-6-7-12-11(8-10)14(18)16-13(15-12)9-4-2-1-3-5-9/h1-8,17H,(H,15,16,18) |
InChI Key |
IYHUGVSWIKGCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


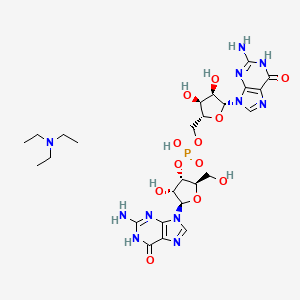
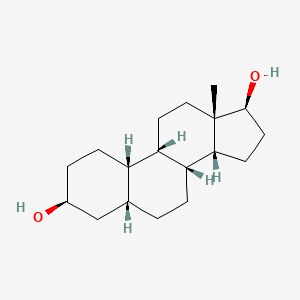

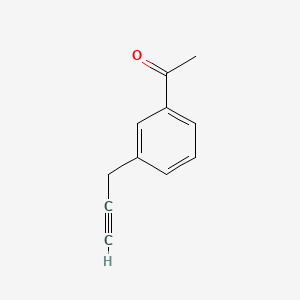
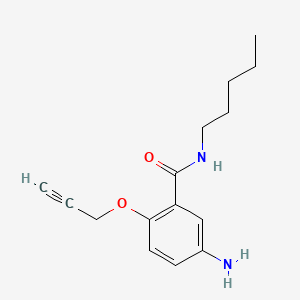
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)

![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
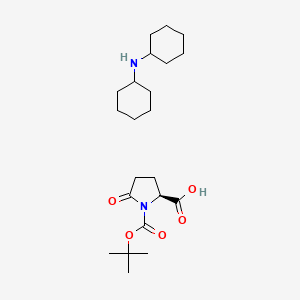
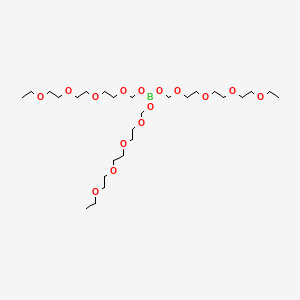


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

